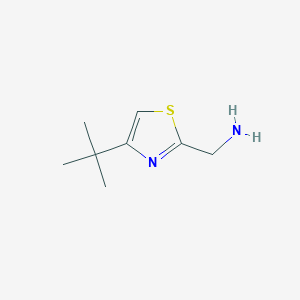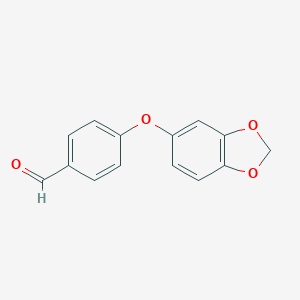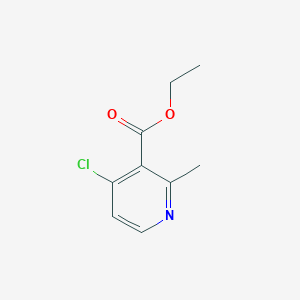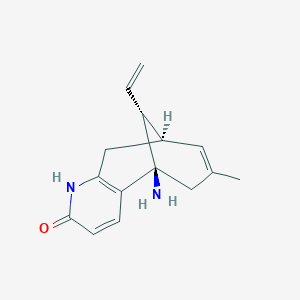
Huperzine C
Vue d'ensemble
Description
Huperzine C is an alkaloid isolated from Huperzia serrate. It is an acetylcholinesterase (AChE) inhibitor, with an IC50 of 0.6 μM . It can be used for the research of Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound involves the use of a range of metal-catalyzed transformations based on a C(2)-halogenated variant of Huperzine A as a synthetic entry to the C(2) analogs that had been identified by in silico assessment . The total syntheses of huperzines B, U, O, Q and R, structure reassignment and total syntheses of huperzines K, M and N have been reported in the past decade .Molecular Structure Analysis
Molecular docking analysis suggested that substitution at the C(2) position of Hup A with small functional groups could enhance binding affinity with AChE . The molecular docking result showed plausible interaction between Huperzine A and HSA .Chemical Reactions Analysis
The chemical transformation of an early intermediate in the synthesis of Huperzine A provided a diverse array of molecules in which a variety of functional groups could be embedded .Physical And Chemical Properties Analysis
This compound has a molecular formula of C15H18N2O and a molecular weight of 242.32 . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .Applications De Recherche Scientifique
Alzheimer's Disease and Cognitive Impairment
Huperzine A, a variant of Huperzine C, has been prominently studied for its potential therapeutic applications in neurodegenerative conditions, especially Alzheimer's Disease (AD). Various systematic reviews and meta-analyses of randomized clinical trials have revealed its beneficial effects in improving cognitive function, daily living activity, and global clinical assessment in participants with Alzheimer's Disease. These studies emphasize the need for cautious interpretation due to the methodological quality of the included trials (Yang et al., 2013), (Xing et al., 2014), (Wang et al., 2009).
Neuroprotective and Antiepileptic Properties
Huperzine A is known for its neuroprotective and antiepileptic properties, primarily exerted via α7nAChRs and α4β2nAChRs, leading to anti-inflammatory responses and protection from excitotoxicity and neuronal death, alongside an increase in GABAergic transmission associated with anticonvulsant activity (Damar et al., 2016).
Production and Bioavailability
The scarcity of Huperzine A and its low yield from primary plant sources like Huperzia serrata have led to research focusing on endophytic fungi as a promising alternative source. These fungi are more amenable than plants due to their simpler genetics and ease of manipulation. Studies have summarized progress in research on methods to increase Huperzine A production, including fermentation conditions, gene expression, and the activation of key enzymes (Sang et al., 2020).
Potential Use in Organophosphate Poisoning
Huperzine is also being explored for its potential use in organophosphate (OP) poisoning pretreatment. As a reversible acetylcholinesterase (AChE) inhibitor that crosses the blood-brain barrier, Huperzine offers advantages over other AChE inhibitors, primarily due to its selectivity for red cell AChE and cerebral protection (Lallement et al., 2002).
Pharmacological and Therapeutic Potential
Huperzine A has shown promise in various diseases, leveraging its status as a nootropic agent and treatment for Alzheimer’s disease. Its pharmacological potential and rational for future prospective have been highlighted, emphasizing the need for further exploration and understanding of its benefits and mechanism of action (Dubey (Upadhyay) et al., 2020).
Mécanisme D'action
Target of Action
Huperzine C, also known as Huperzine A, is a purified alkaloid compound extracted from a club moss called Huperzia serrata . The primary target of this compound is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous functions in the body, including muscle movement, learning, memory, and attention .
Mode of Action
This compound acts as a potent, reversible, and blood-brain barrier permeable acetylcholinesterase inhibitor . By inhibiting AChE, this compound increases the levels of acetylcholine in the brain . Acetylcholine is a neurotransmitter that plays a key role in memory and cognition. Therefore, by increasing acetylcholine levels, this compound may enhance cognitive function .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the cholinergic system, where it inhibits AChE and increases acetylcholine levels . This can lead to enhanced cognitive function. Additionally, this compound has been reported to have both cholinergic and non-cholinergic effects on Alzheimer’s disease (AD) with significant neuroprotective properties . It also affects the amyloid beta (Aβ) pathway, which is implicated in the pathogenesis of AD .
Pharmacokinetics
Following oral administration, this compound appears in the plasma within 5-10 minutes and reaches peak concentrations (Cmax) of 2.59±0.37 ng/ml at 58.33±3.89 minutes (Tmax) . The pharmacokinetics of this compound conform to a two-compartmental open model . The mean values of the absorption half-life (T1/2ka) and the elimination half-life (T1/2ke) are 21.13±7.28 minutes and 716.25±130.18 minutes, respectively . This indicates a biphasic profile with rapid distribution followed by a slower elimination rate .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to have neuroprotective effects, particularly in the context of neurodegenerative diseases like AD . It can reduce neuronal impairment and neuroinflammation . Moreover, it has been shown to decrease the levels of hyperphosphorylated tau protein in both the cortex and the hippocampus, indicating that this compound has activity beyond a reduction in cholinergic modulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is derived from the club moss Huperzia serrata, which has been effectively used in treating several disorders in traditional Chinese medicine
Orientations Futures
Analyse Biochimique
Biochemical Properties
Huperzine C interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve signal transmission . The inhibition of AChE by this compound can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing nerve signal transmission .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an AChE inhibitor. By inhibiting AChE, this compound can influence cell function by modulating cholinergic signaling pathways . This can have an impact on various cellular processes, including gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with AChE. As an AChE inhibitor, this compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This leads to an increase in acetylcholine levels, which can influence various cellular processes, including gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant effect on cortical inhibition 90 minutes after traumatic brain injury in rats
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. For instance, low doses of Huperzine A, a compound similar to this compound, have been shown to effectively improve cognitive dysfunction, reduce neuroinflammation, and enhance neuroprotection in various animal models . The specific dosage effects of this compound in animal models have not been extensively studied.
Metabolic Pathways
As an AChE inhibitor, it is likely involved in the cholinergic signaling pathway
Transport and Distribution
This compound is known to bind with Human Serum Albumin (HSA), which is the most abundant protein in plasma and the main modulator of fluid distribution between body compartments . This suggests that this compound may be transported and distributed within cells and tissues via binding to proteins such as HSA .
Subcellular Localization
Given its role as an AChE inhibitor, it is likely that this compound is localized in the synaptic cleft where AChE is found
Propriétés
IUPAC Name |
(1R,9R,13R)-1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18)/t10-,11+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGRHSRWTILCID-FIXISWKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147416-32-8 | |
| Record name | hupC protein, Bacteria | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147416328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Huperzine C compare to other Huperzine alkaloids, like Huperzine A and B?
A2: While the provided abstracts don't delve into the specific spectroscopic details of this compound, they highlight a key structural difference compared to Huperzine A and B. [] These latter two alkaloids possess four interconnected six-membered rings, while this compound, similar to Huperzine D, is categorized as a piperidine ring cleavage product. This structural distinction likely influences the biological activity and potential applications of this compound.
Q2: Has this compound demonstrated any notable biological activities, particularly compared to other Huperzine alkaloids?
A3: While Huperzine A is well-known for its potent acetylcholinesterase inhibitory activity, the provided research indicates that this compound might have limited activity in this regard. [] A study focusing on alkaloids from Lycopodiastrum casuarinoides found that compounds like Huperzine B and Lycoparin C exhibited significant acetylcholinesterase inhibitory activity, but this compound was not among the most active compounds. [] This suggests that further research is needed to fully elucidate the pharmacological potential of this compound and explore its potential applications.
Q3: What analytical methods are commonly employed for the detection and quantification of this compound in plant material?
A4: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDA) is a widely utilized technique for analyzing Huperzine alkaloids, including this compound. [, ] This method allows for the simultaneous determination of multiple Huperzine alkaloids in complex plant extracts. Ultra-performance liquid chromatography (UPLC) coupled with PDA or tandem quadrupole time-of-flight mass spectrometry (Q/TOF-MS) provides enhanced separation and sensitivity for quantifying these alkaloids. [] These techniques are crucial for quality control and standardization of herbal preparations containing this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



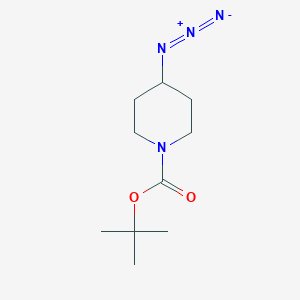
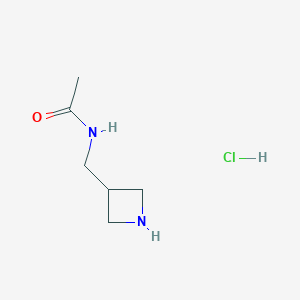
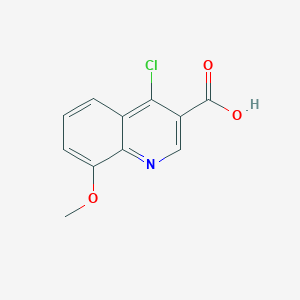

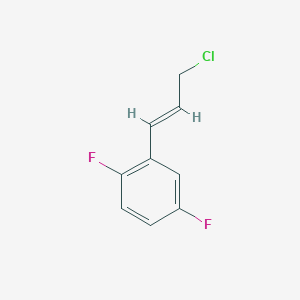
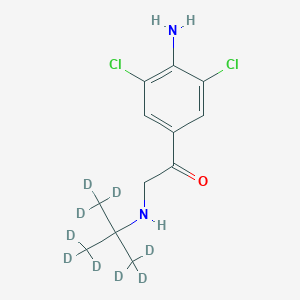

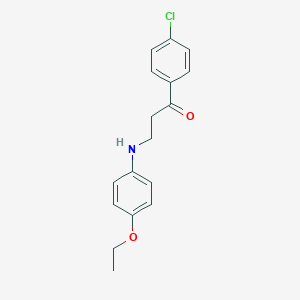
![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
